molecular formula C19H14FN3O5S2 B2377166 3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)propanamide CAS No. 477488-20-3

3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)propanamide

Cat. No. B2377166
CAS RN: 477488-20-3
M. Wt: 447.46
InChI Key: ZIOZGJCOKWVRCY-SXGWCWSVSA-N
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Description

3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)propanamide is a useful research compound. Its molecular formula is C19H14FN3O5S2 and its molecular weight is 447.46. The purity is usually 95%.
BenchChem offers high-quality 3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antiviral Properties

  • Research indicates that derivatives of this compound have been evaluated for their antimicrobial activity against various bacterial strains, though not all have shown significant activity in this area. Particularly, some derivatives demonstrated inhibitory effects against specific bacteria such as Micrococcus luteus, and Staphylococcus cohnii and Staphylococcus aureus (Çıkla et al., 2013).
  • Additionally, these compounds have been assessed for their ability to inhibit Hepatitis C virus NS5B polymerase, with certain thiazolidinone compounds showing considerable inhibition (Çıkla et al., 2013).

Anticancer Activity

  • Some thiazolidinone derivatives of this chemical structure have been investigated for anticancer activities. For instance, specific derivatives have shown marked effects on leukemia cancer cell lines (Çıkla et al., 2013).
  • Other studies have found moderate antitumor activity against various malignant tumor cells, with certain cell lines, like the UO31 renal cancer cell line, being particularly sensitive to these compounds (Horishny & Matiychuk, 2020).

Applications in Photodynamic Therapy

  • There is research indicating the potential use of certain derivatives in photodynamic therapy for cancer treatment, owing to their photophysical properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Larvicidal Activity

  • Novel benzylidene derivatives of this compound have been synthesized and evaluated for larvicidal activity against certain malaria vectors, showing promising results in terms of larval mortality (P et al., 2021).

Anti-Inflammatory Properties

  • Derivatives of this compound have been synthesized and showed significant anti-inflammatory activity in certain cases. For example, specific acetamide derivatives exhibited notable anti-inflammatory effects (Sunder & Maleraju, 2013).

properties

IUPAC Name

3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O5S2/c20-13-4-2-1-3-11(13)9-16-18(26)22(19(29)30-16)8-7-17(25)21-14-10-12(23(27)28)5-6-15(14)24/h1-6,9-10,24H,7-8H2,(H,21,25)/b16-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOZGJCOKWVRCY-SXGWCWSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)propanamide

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